10H-Benzo[b]pyrido[2,3-e][1,4]oxazine
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Overview
Description
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an AXL inhibitor, which plays a crucial role in cancer cell survival, metastasis, and drug resistance .
Preparation Methods
The synthesis of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine involves the conformational restriction of anilinopyrimidine and systematic structure-activity relationship (SAR) exploration. One of the key synthetic routes includes the reaction of anilinopyrimidine with various reagents under controlled conditions to yield the desired oxazine derivative . Industrial production methods are still under research, but the laboratory synthesis involves multiple steps, including cyclization and functional group modifications .
Chemical Reactions Analysis
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine involves its role as a type II AXL inhibitor. It selectively inhibits the AXL receptor tyrosine kinase, which is involved in various cellular processes such as survival, proliferation, and migration. By blocking AXL signaling, the compound impairs cancer cell proliferation and metastasis .
Comparison with Similar Compounds
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine can be compared with other similar compounds such as:
10H-Benzo[b]pyrido[2,3-e][1,4]thiazine: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom.
Anilinopyrimidine derivatives: These compounds share a common precursor with this compound and exhibit similar biological activities.
The uniqueness of this compound lies in its high selectivity and potency as an AXL inhibitor, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C11H8N2O |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
10H-pyrido[3,2-b][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13) |
InChI Key |
YQGNQKVPOUDUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
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